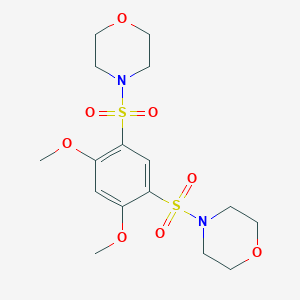![molecular formula C13H10ClNO3 B275747 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene, also known as CNB, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ether derivative that has been extensively studied due to its unique properties and potential applications.
作用机制
The mechanism of action of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating various cellular signaling pathways. By inhibiting PTPs, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene can alter these signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in various cellular processes. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is stable and can be easily synthesized in large quantities. However, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene also has some limitations. It is not cell-permeable, which limits its use in studying intracellular PTPs. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene research. One potential direction is to develop cell-permeable analogs of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene that can be used to study intracellular PTPs. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene could be used in combination with other inhibitors to target multiple PTPs simultaneously. Finally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene could be used in drug discovery efforts to identify new compounds that target PTPs and have potential therapeutic applications.
Conclusion
In conclusion, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is a valuable tool for studying the role of PTPs in various cellular processes. It has unique properties and potential applications in scientific research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene, researchers can use this compound to advance our understanding of cellular signaling pathways and develop new therapeutic strategies.
合成方法
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene can be synthesized using various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions. The most commonly used method is the nucleophilic substitution reaction, which involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene.
科学研究应用
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular signaling pathways. 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the role of PTPs in various cellular processes.
属性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
1-chloro-4-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-1-10(2-4-11)9-18-13-7-5-12(6-8-13)15(16)17/h1-8H,9H2 |
InChI 键 |
PVCAOYFOGYPYKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)